molecular formula C11H26N2O4S B12604092 1,2-Ditert-butylpyrazolidine;sulfuric acid CAS No. 650600-25-2

1,2-Ditert-butylpyrazolidine;sulfuric acid

Cat. No.: B12604092
CAS No.: 650600-25-2
M. Wt: 282.40 g/mol
InChI Key: XSXNANHUFFXHCQ-UHFFFAOYSA-N
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Description

1,2-Ditert-butylpyrazolidine;sulfuric acid is a compound that combines the structural features of 1,2-ditert-butylpyrazolidine and sulfuric acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-ditert-butylpyrazolidine involves the reaction of tert-butylhydrazine with tert-butylketone under controlled conditions. The reaction typically requires a solvent such as ethanol and a catalyst to facilitate the formation of the pyrazolidine ring. The reaction is carried out at a temperature range of 50-70°C for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of 1,2-ditert-butylpyrazolidine;sulfuric acid involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes the careful addition of sulfuric acid to the synthesized 1,2-ditert-butylpyrazolidine under controlled temperature and pressure conditions. The resulting product is then purified through crystallization or distillation techniques.

Chemical Reactions Analysis

Types of Reactions

1,2-Ditert-butylpyrazolidine;sulfuric acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where one of the tert-butyl groups is replaced by another functional group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Halogenating agents such as bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of corresponding pyrazolidine derivatives with oxidized functional groups.

    Reduction: Formation of reduced pyrazolidine derivatives.

    Substitution: Formation of substituted pyrazolidine derivatives with different functional groups.

Scientific Research Applications

1,2-Ditert-butylpyrazolidine;sulfuric acid has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various pyrazolidine derivatives.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic applications due to its unique chemical properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,2-ditert-butylpyrazolidine;sulfuric acid involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in chemical reactions, depending on the reaction conditions. Its molecular targets include enzymes and receptors that are involved in various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    1,2-Dimethylpyrazolidine: Similar structure but with methyl groups instead of tert-butyl groups.

    1,2-Diethylpyrazolidine: Similar structure but with ethyl groups instead of tert-butyl groups.

    1,2-Diphenylpyrazolidine: Similar structure but with phenyl groups instead of tert-butyl groups.

Uniqueness

1,2-Ditert-butylpyrazolidine;sulfuric acid is unique due to the presence of bulky tert-butyl groups, which impart steric hindrance and influence the compound’s reactivity and stability

Properties

CAS No.

650600-25-2

Molecular Formula

C11H26N2O4S

Molecular Weight

282.40 g/mol

IUPAC Name

1,2-ditert-butylpyrazolidine;sulfuric acid

InChI

InChI=1S/C11H24N2.H2O4S/c1-10(2,3)12-8-7-9-13(12)11(4,5)6;1-5(2,3)4/h7-9H2,1-6H3;(H2,1,2,3,4)

InChI Key

XSXNANHUFFXHCQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)N1CCCN1C(C)(C)C.OS(=O)(=O)O

Origin of Product

United States

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